2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose
CAS No.:
Cat. No.: VC13530995
Molecular Formula: C18H28O6
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28O6 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| Standard InChI | InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1 |
| Standard InChI Key | DQACDWMYPBKPLD-OWYFMNJBSA-N |
| Isomeric SMILES | C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5 |
| SMILES | C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 |
| Canonical SMILES | C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose is a bicyclic derivative of α-D-mannopyranose, where two cyclohexylidene groups protect hydroxyl moieties at the 2,3- and 4,6-positions. This configuration locks the sugar ring into a rigid conformation, minimizing unwanted side reactions during synthetic modifications. The compound’s stereochemistry is defined by the α-anomeric configuration at the C-1 position, which is critical for its reactivity in glycosylation reactions.
The molecular structure is further corroborated by spectroscopic data, including its InChI key (DQACDWMYPBKPLD-OWYFMNJBSA-N) and canonical SMILES (C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5), which highlight the spatial arrangement of the cyclohexylidene rings and the mannose backbone.
Physicochemical Properties
The compound exhibits distinct physical properties that make it suitable for laboratory use:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 340.4 g/mol | |
| Density | 1.29 g/cm³ | |
| Boiling Point | 511°C at 760 mmHg | |
| Melting Point | 172–174°C | |
| Flash Point | 262.9°C | |
| Refractive Index | 1.562 |
These properties underscore its stability under standard laboratory conditions, enabling its use in high-temperature reactions and purification processes .
Synthesis Pathways
Conventional Synthetic Routes
The synthesis of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose typically begins with α-D-mannose. A seminal method involves sequential protection of hydroxyl groups using cyclohexanone dimethyl ketal under acidic conditions. For example, Otani et al. (2008) reported a four-step protocol starting from mannose, involving peracetylation, selective deprotection, and cyclohexylidene group installation . Key steps include:
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Peracetylation: Protection of all hydroxyl groups with acetyl groups.
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Selective Deprotection: Hydrolysis of the anomeric acetate to generate a reactive hemiacetal.
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Cyclohexylidene Protection: Reaction with cyclohexanone dimethyl ketal in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form the 2,3- and 4,6-cyclic acetals .
Alternative Approaches
Recent advancements leverage enzymatic methods or microwave-assisted synthesis to improve yield and stereoselectivity. For instance, VulcanChem’s protocol emphasizes the use of benzyl bromide for intermediate protection, followed by acid-catalyzed cyclohexylidene formation. This method achieves yields exceeding 60%, with minimal byproduct formation.
Applications in Glycobiology and Organic Synthesis
Glycosylation Reactions
The compound’s rigid structure and protected hydroxyl groups make it an ideal donor in glycosylation reactions. For example, it has been employed in the synthesis of β-mannosides—a class of glycosides notoriously difficult to prepare due to stereochemical challenges. By masking reactive hydroxyls, the cyclohexylidene groups direct nucleophilic attack to the anomeric center, enabling high β-selectivity.
Glycomimetics and Drug Delivery
2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose serves as a precursor for glycomimetics that mimic natural carbohydrate-protein interactions. These derivatives are integral to developing carbohydrate-based vaccines, such as those targeting cancer-associated antigens. For instance, mannose-containing glycoconjugates derived from this compound have shown promise in dendritic cell targeting, enhancing antigen presentation in immunotherapy.
Biomaterials Science
The compound’s ability to form stable glycosidic linkages has been exploited in synthesizing carbohydrate-based hydrogels and nanoparticles. These materials exhibit tunable biodegradability and biocompatibility, making them suitable for controlled drug release systems.
Research Findings and Innovations
Stereochemical Control in Fluorinated Sugars
Studies on related fluorinated sugars (e.g., 2-deoxy-2-fluoroglucose) reveal that protecting groups like cyclohexylidene enhance reaction selectivity. For example, Foster et al. (2022) demonstrated that analogous protected sugars undergo fluorination with minimal epimerization, a finding that could extend to 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose derivatives .
Catalytic Applications
The compound has been used in catalytic glycosylation reactions employing transition metals. A 2024 study highlighted its role in palladium-catalyzed couplings, yielding C-aryl glycosides with >90% α-selectivity.
Future Perspectives
Expanding Synthetic Utility
Future research may focus on developing "green" synthetic routes using biodegradable protecting groups or photocatalytic methods. Additionally, integrating computational modeling could optimize reaction conditions for higher yields.
Therapeutic Innovations
The compound’s derivatives hold potential in next-generation therapeutics, including glycoengineered antibodies and antiviral agents. For example, mannose-based inhibitors of viral lectins are under investigation for their efficacy against enveloped viruses.
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